Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a fused thieno[2,3-c]pyridine core. This heterocyclic scaffold is substituted with a methyl ester at position 3, an isopropyl group at position 6, and a 2-phenoxyacetamido moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications.
Properties
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S.ClH/c1-13(2)22-10-9-15-16(11-22)27-19(18(15)20(24)25-3)21-17(23)12-26-14-7-5-4-6-8-14;/h4-8,13H,9-12H2,1-3H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCYWTVYKYMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial steps typically involve the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the isopropyl group and the phenoxyacetamido moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound might be used as a probe to study biological systems. Its interactions with enzymes or receptors can provide insights into biological processes.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might bind to a receptor or enzyme, altering its activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other derivatives in the tetrahydrothieno[2,3-c]pyridine family. Below is a comparative analysis based on molecular features, biological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Bioactivity: The target compound’s methyl ester group may confer higher metabolic stability compared to ethyl esters in analogs (e.g., Ethyl 6-isopropyl...hydrochloride ), as methyl esters are typically more resistant to esterase hydrolysis. The 2-phenoxyacetamido moiety in the target compound differs from the 2-phenoxybenzamido group in ’s analog.
Impact of Heterocyclic Core: The thieno[2,3-c]pyridine scaffold is conserved across all analogs, suggesting a shared mechanism of action, such as adenosine A1 receptor modulation . However, substitutions at positions 2 and 6 critically influence activity. For example, 4,5-dimethyl substitution in PD 81,723 (a related thiophene derivative) enhances allosteric effects by 1000-fold compared to unsubstituted analogs .
Physicochemical Properties :
- The hydrochloride salt form in all listed compounds improves aqueous solubility, a key factor for bioavailability. Molecular weight differences (e.g., 496.94 vs. 501.04 g/mol) reflect substituent variations, which may affect membrane permeability and pharmacokinetics .
Structure-Activity Relationships (SAR): highlights that the 2-amino group and keto carbonyl are essential for adenosine receptor interactions. While the target compound lacks a free amino group, its acetamido substituent may mimic this functionality via hydrogen bonding . The 6-isopropyl group in the target compound aligns with SAR trends where alkyl substitutions enhance receptor binding by increasing lipophilicity and stabilizing hydrophobic interactions .
Research Findings and Implications
- Target vs. Ethyl 6-isopropyl...hydrochloride : The benzamido group in the latter may confer stronger π-π stacking interactions with aromatic residues in receptor pockets, but its bulkier structure could reduce binding efficiency compared to the target’s acetamido group.
- Target vs. Carboxamide Analog : Replacing the ester with a carboxamide may reduce metabolic clearance but could also decrease cell membrane penetration due to increased polarity.
Biological Activity
Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity. The IUPAC name is methyl 2-[(2-phenoxyacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride. Its molecular formula is with a molecular weight of approximately 424.93 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the phenoxyacetamido group. Detailed synthetic pathways can be found in various chemical literature sources that explore similar compounds within this class .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives containing the phenoxyacetamido moiety can induce cell cycle arrest and apoptosis in human chronic myelogenous leukemia (K562) cells. The mechanism involves caspase activation leading to programmed cell death .
- NCI Tumor Cell Line Panel : The compound was evaluated against a panel of nine different cancer types (including leukemia and solid tumors), showing promising results in inhibiting cell growth across multiple lines .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:
- Caspase Activation : The induction of apoptosis is mediated through caspase pathways, which are critical for the execution phase of cell death.
- Cell Cycle Arrest : The most active compounds in related studies caused an arrest in the G0–G1 phase of the cell cycle, preventing further proliferation and promoting apoptosis in malignant cells .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals unique structural features that may enhance its biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thieno[2,3-c]pyridine core with phenoxyacetamido group | Antiproliferative against K562 cells |
| 2-(Phenoxyacetamido)benzamides | Benzamide backbone | Variable antiproliferative activity; less potent than thieno derivatives |
| Other Thieno Derivatives | Similar core structures | General cytotoxicity observed; specific mechanisms vary |
Case Studies
Several studies have documented the effects of this compound on specific cancer types:
- Study on K562 Cells : A study published in PMC highlighted that certain derivatives caused significant apoptosis via caspase activation in K562 cells. This suggests potential for development into therapeutic agents for leukemia treatment .
- Broad Spectrum Testing : Another research effort evaluated the compound against a diverse range of cancer cell lines and noted selective toxicity towards malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
